1-(3,4-Diethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3,4-Diethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
The synthesis of 1-(3,4-Diethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include tosylmethyl isocyanides (TosMICs) and electron-deficient compounds . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(3,4-Diethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(3,4-Diethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where heterocyclic compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 1-(3,4-Diethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
When compared to similar compounds, 1-(3,4-Diethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups and ring structures. Similar compounds include:
Pyrrole derivatives: Known for their biological activity and use in pharmaceuticals.
Chromene derivatives: Often used in the development of materials with optical properties.
Pyridine derivatives: Commonly found in drugs and agrochemicals.
This compound’s distinct structure provides it with unique properties that make it valuable in various research and industrial applications.
Properties
Molecular Formula |
C28H26N2O5 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
1-(3,4-diethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H26N2O5/c1-4-33-22-11-9-19(14-23(22)34-5-2)25-24-26(31)20-13-17(3)8-10-21(20)35-27(24)28(32)30(25)16-18-7-6-12-29-15-18/h6-15,25H,4-5,16H2,1-3H3 |
InChI Key |
IKKAPHCVNBXJIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CN=CC=C4)OC5=C(C3=O)C=C(C=C5)C)OCC |
Origin of Product |
United States |
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